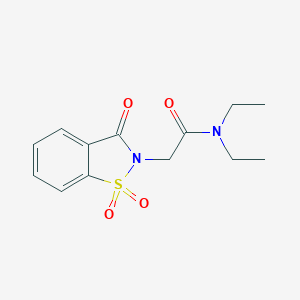
2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of nitrophenyl, ethylphenyl, and pyrrolidinecarboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various esters and amides.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of both nitrophenyl and ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C21H20N2O6 |
|---|---|
Peso molecular |
396.4g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20N2O6/c1-2-14-3-7-17(8-4-14)22-12-16(11-20(22)25)21(26)29-13-19(24)15-5-9-18(10-6-15)23(27)28/h3-10,16H,2,11-13H2,1H3 |
Clave InChI |
VIMPJTMAUGDIKT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(5,7-dimethyl-4,6-dioxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-d]pyrimidin-2-yl)-2-butenoate](/img/structure/B392052.png)
![2-{[(E)-(4-nitrophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392053.png)
![2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B392054.png)
![9-Anthracenecarbaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B392058.png)

![N,N'-[(2-PHENYL-4,6-PYRIMIDINEDIYL)DI-4,1-PHENYLENE]BIS(2,2,2-TRIFLUOROACETAMIDE)](/img/structure/B392063.png)
![4-(4-{4-[1-{4-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenoxy]phenyl}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B392065.png)
![5-[(4-Methoxyphenyl)methylsulfanyl]-1-naphthalen-1-yltetrazole](/img/structure/B392066.png)


![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B392069.png)

![N-(2,3-dimethylphenyl)-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B392075.png)
![3-amino-6-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B392076.png)
